Itopride N-Oxide

Analytical Method Validation Pharmaceutical Quality Control Reference Standard

Itopride N-Oxide is the mandatory, pharmacopeial impurity reference standard for Itopride Hydrochloride QC release testing. A generic alternative will compromise your ANDA submission. It is also the only validated biomarker for FMO3 activity phenotyping, essential for bioequivalence trials where its plasma concentrations reflect metabolic clearance. This high-purity compound guarantees accurate method validation and robust pharmacokinetic data.

Molecular Formula C20H26N2O5
Molecular Weight 374.4 g/mol
CAS No. 141996-98-7
Cat. No. B601819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItopride N-Oxide
CAS141996-98-7
SynonymsN-[[4-[2-(Dimethyloxidoamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;  N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide N-Oxide; 
Molecular FormulaC20H26N2O5
Molecular Weight374.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H26N2O5/c1-22(2,24)11-12-27-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(25-3)19(13-16)26-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23)
InChIKeyPZXRVVNIISGQFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





Itopride N-Oxide (CAS 141996-98-7): Procurement Reference Standard and Pharmacokinetic Metabolite Marker


Itopride N-Oxide (CAS 141996-98-7), chemically N-[[4-[2-(dimethyloxidoamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide, is a fully characterized chemical compound utilized as a certified reference standard for analytical method development, validation, and quality control in the pharmaceutical manufacturing of Itopride Hydrochloride (the parent active pharmaceutical ingredient) . It is also the primary, pharmacologically inactive N-oxide metabolite of Itopride in humans, generated by Flavin-Containing Monooxygenase 3 (FMO3) [1].

Why Generic Substitution Fails: The Critical Analytical and Biological Distinction of Itopride N-Oxide


The assumption that a generic N-oxide metabolite reference standard can be interchanged for Itopride N-Oxide in analytical or bioequivalence studies is fundamentally flawed. Its unique value stems from two non-substitutable roles: (1) as a specific and mandated impurity marker for quality control and release testing of Itopride Hydrochloride drug substance and product [1], and (2) as a precise, genotype-dependent pharmacokinetic endpoint, where its plasma concentrations directly reflect FMO3 enzyme activity, a key variable in drug metabolism [2]. Using an alternative compound would compromise the validity of the analytical method for regulatory submission and confound the interpretation of pharmacokinetic data, leading to erroneous conclusions in drug development and pharmacogenetic studies.

Quantitative Evidence Guide: Verifiable Differentiation of Itopride N-Oxide for Scientific Procurement


Definitive Identity as a Regulated Analytical Impurity Standard

Itopride N-Oxide is explicitly manufactured and certified as a reference standard for the traceability and quantification of the corresponding impurity in Itopride Hydrochloride active pharmaceutical ingredient (API) and finished dosage forms [1]. It is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development and validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production [1]. This is a specific, regulated application that no alternative compound can fulfill.

Analytical Method Validation Pharmaceutical Quality Control Reference Standard

Quantitative Dominance in Human Urinary Excretion Profile

Itopride N-Oxide constitutes the overwhelming majority of the recovered dose in human urine, establishing it as the primary endpoint for assessing systemic exposure and metabolic clearance. Following a single oral therapeutic dose of Itopride Hydrochloride, the urinary excretion of the parent drug was measured at 3.7%, whereas the N-oxide metabolite accounted for 75.4% [1]. This 20.4-fold difference underscores the compound's quantitative dominance as a pharmacokinetic marker.

Pharmacokinetics Drug Metabolism Bioanalysis

FMO3 Genotype-Dependent Pharmacokinetic Variability: A Sensitive Phenotyping Probe

Plasma exposure to Itopride N-Oxide is significantly and inversely correlated with functional FMO3 enzyme activity, making it a sensitive probe for phenotyping this key drug-metabolizing enzyme. In a study of healthy Chinese volunteers, the area under the plasma concentration-time curve (AUC) for Itopride N-Oxide decreased by 30.30% (P < 0.05) in subjects with a homozygous reduced-function FMO3 genotype (hhdd) compared to those with normal activity (HHDD) [1]. Conversely, the AUC for the parent drug increased by 127.82% in the same comparison [1].

Pharmacogenetics FMO3 Polymorphism Clinical Pharmacology

Validated Analytical Performance Metrics in Biological Matrices

A specific and sensitive HPLC-ESI-MS/MS method has been validated for the simultaneous quantification of Itopride and Itopride N-Oxide, demonstrating robust analytical performance. The method shows a linear calibration range of 0.5-1,000 ng/mL for Itopride N-Oxide in both human plasma and urine, with a correlation coefficient (r²) of 0.999 [1]. The extraction recovery for Itopride N-Oxide was determined to be 90.4% from plasma and 98.4% from urine [1].

Bioanalytical Method Validation LC-MS/MS Quantitative Analysis

Distinct Metabolic Pathway: N-Oxidation by FMO vs. CYP3A4

The formation of Itopride N-Oxide is exclusively catalyzed by Flavin-Containing Monooxygenase (FMO), primarily FMO3, and is completely independent of the Cytochrome P450 (CYP) 3A4 pathway. In contrast, the metabolism of other prokinetic benzamides like cisapride and mosapride is predominantly mediated by CYP3A4 [1]. This was demonstrated in human liver microsomes where ketoconazole, a potent CYP3A4 inhibitor, strongly inhibited the formation of the primary metabolites of cisapride and mosapride but had no effect on the N-oxidation of Itopride [1].

Drug Metabolism Enzyme Kinetics Drug-Drug Interaction

Procurement-Driven Application Scenarios for Itopride N-Oxide


Pharmaceutical Quality Control and Regulatory Release

Procurement of Itopride N-Oxide is mandatory for QC laboratories responsible for the release of Itopride Hydrochloride drug substance and finished drug product (e.g., Ganaton). The compound serves as a certified reference standard for identifying and quantifying the N-oxide impurity, a critical quality attribute monitored for compliance with pharmacopeial (USP/EP) and ANDA filing requirements [1].

Bioequivalence and Pharmacokinetic Studies

In bioequivalence trials comparing generic Itopride formulations to the innovator product, quantifying Itopride N-Oxide in plasma and urine is essential. As the major metabolite constituting >75% of the recovered dose, its pharmacokinetic profile (AUC, Cmax) is a primary endpoint for demonstrating equivalence in drug exposure and metabolic clearance [2].

FMO3 Pharmacogenetic and Phenotyping Research

The FMO3 genotype-dependent plasma AUC of Itopride N-Oxide makes this compound a validated biomarker for non-invasively phenotyping human FMO3 enzyme activity. Research studies investigating the impact of FMO3 genetic polymorphisms on drug metabolism or the variable pharmacokinetics of other FMO3 substrates can use this compound as a selective probe [1].

Analytical Method Development and Cross-Validation

Analytical chemistry laboratories developing or transferring methods for the simultaneous quantification of Itopride and its metabolites require a high-purity standard of Itopride N-Oxide. The validated LC-MS/MS methods provide a benchmark for performance metrics like linearity (0.5-1,000 ng/mL) and recovery (90-98%), facilitating method setup, troubleshooting, and inter-laboratory harmonization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itopride N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.